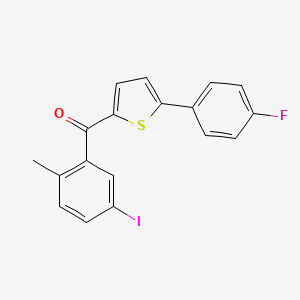

(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone” is a synthetic intermediate for Canagliflozin . Canagliflozin is an antidiabetic agent used in the treatment of type 2 diabetes mellitus .

Molecular Structure Analysis

The molecular formula of the compound is C18H12FIOS . The InChI code is 1S/C18H12FIOS/c1-11-2-7-14 (20)10-15 (11)18 (21)17-9-8-16 (22-17)12-3-5-13 (19)6-4-12/h2-10H,1H3 . The compound has a molecular weight of 422.3 g/mol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 422.3 g/mol . The computed properties include a XLogP3-AA of 6.1, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are 421.96376 g/mol . The topological polar surface area is 45.3 Ų .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: Antidiabetic Drug Development

This compound has been identified as an intermediate in the synthesis of Canagliflozin , a medication used to treat type 2 diabetes. Canagliflozin works by inhibiting sodium-glucose transport proteins, which helps to lower blood sugar levels. The role of (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone in this context is crucial as it contributes to the structural integrity and efficacy of the drug.

Cancer Research: Anti-Lung Cancer Activity

A study has indicated that derivatives of this compound exhibit anti-lung cancer activity . The specific molecular interactions and pathways through which it exerts this effect are subjects of ongoing research, highlighting the compound’s potential in therapeutic applications against lung cancer.

Biological Studies: Antiviral and Antimicrobial Activities

Indole derivatives, which share structural similarities with this compound, have shown a range of biological activities including antiviral and antimicrobial effects . This suggests that (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone could be a valuable scaffold for developing new drugs with these properties.

Wirkmechanismus

Target of Action

The compound, also known as 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene, is an intermediate in the preparation of Canagliflozin . Canagliflozin is a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor . Therefore, the primary target of this compound is likely the SGLT2 receptor.

Mode of Action

SGLT2 inhibitors work by preventing the reabsorption of glucose in the kidneys, thereby promoting the excretion of glucose in urine and lowering blood glucose levels .

Biochemical Pathways

The compound is involved in the glucose metabolism pathway via its inhibition of the SGLT2 receptor . By inhibiting the SGLT2 receptor, it prevents glucose reabsorption in the kidneys, which leads to a decrease in blood glucose levels. This can have downstream effects on various other biochemical pathways, particularly those involved in energy production and insulin regulation.

Pharmacokinetics

Canagliflozin is known to be well absorbed after oral administration, widely distributed throughout the body, metabolized primarily by the liver, and excreted in both urine and feces .

Result of Action

The molecular and cellular effects of this compound’s action would likely be a decrease in blood glucose levels due to the inhibition of glucose reabsorption in the kidneys . This could potentially lead to improved glycemic control in individuals with type 2 diabetes.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[5-(4-fluorophenyl)thiophen-2-yl]-(5-iodo-2-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FIOS/c1-11-2-7-14(20)10-15(11)18(21)17-9-8-16(22-17)12-3-5-13(19)6-4-12/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEUYWYTFYVWBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FIOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717985 |

Source

|

| Record name | [5-(4-Fluorophenyl)thiophen-2-yl](5-iodo-2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone | |

CAS RN |

1071929-08-2 |

Source

|

| Record name | [5-(4-Fluorophenyl)-2-thienyl](5-iodo-2-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071929-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(4-Fluorophenyl)thiophen-2-yl](5-iodo-2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.